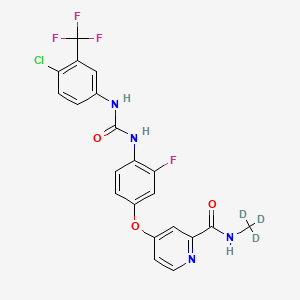

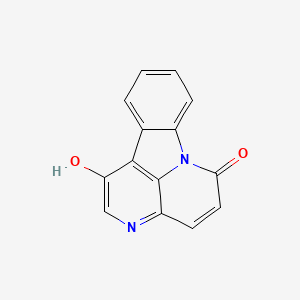

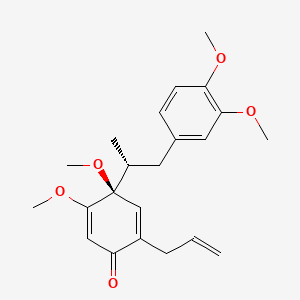

![molecular formula C23H28F2N6O5S B565875 (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol CAS No. 1644461-85-7](/img/structure/B565875.png)

(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, also known as this compound, is a useful research compound. Its molecular formula is C23H28F2N6O5S and its molecular weight is 538.571. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Ticagrelor Sulfoxide, also known as CS-M2076, primarily targets the P2Y12 receptor . The P2Y12 receptor is a G-protein-coupled receptor found on the surface of platelets. It plays a crucial role in platelet aggregation, a key process in the formation of blood clots .

Mode of Action

Ticagrelor Sulfoxide acts as a P2Y12 receptor antagonist . It binds to the P2Y12 receptor in a reversible and noncompetitive manner, preventing the receptor’s activation by adenosine diphosphate (ADP) . This inhibition prevents ADP-mediated activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .

Biochemical Pathways

The action of Ticagrelor Sulfoxide affects several biochemical pathways. By inhibiting the P2Y12 receptor, it disrupts ADP-induced platelet aggregation . This action can suppress inflammation and enhance cardiovascular protection . Additionally, Ticagrelor Sulfoxide has been found to inhibit the NLRP3 inflammasome, which plays a critical role in the innate immune system . It also affects the TGF-β1/Smad3 and PI3K/AKT/mTOR pathways, which are involved in various cellular processes including cell growth, proliferation, and inflammation .

Pharmacokinetics

Ticagrelor Sulfoxide exhibits a bioavailability of 36% . It is extensively metabolized in the liver via the CYP3A4 enzyme, with approximately 27% of the dose excreted as the parent compound . The elimination half-life of Ticagrelor Sulfoxide is around 7 hours for the parent compound and 8.5 hours for the active metabolite AR-C124910XX .

Result of Action

The primary result of Ticagrelor Sulfoxide’s action is the prevention of platelet aggregation, which reduces the risk of thrombotic events such as myocardial infarction and stroke . This makes it particularly useful in the treatment of conditions like acute coronary syndrome or a history of myocardial infarction .

Action Environment

The action of Ticagrelor Sulfoxide can be influenced by various environmental factors. For instance, food status and body weight have been found to significantly influence the clearance of the drug . In the natural environment, Ticagrelor Sulfoxide is expected to partition into aquatic sediments and undergo significant degradation .

Análisis Bioquímico

Biochemical Properties

Ticagrelor Sulfoxide interacts with various enzymes and proteins. It is a substrate and modulator of the P-glycoprotein transporter and the CYP3A4 enzyme, a member of the cytochrome P450 . It binds rapidly and reversibly to the P2Y12 receptor . This interaction inhibits adenosine diphosphate (ADP)-mediated platelet aggregation .

Cellular Effects

Ticagrelor Sulfoxide has significant effects on various types of cells and cellular processes. It inhibits platelet aggregation, suppresses inflammation, enhances adenosine function, and has cardioprotective effects . It also prevents p65 from entering the nucleus, reducing the production of TNFα, IL-1, IL-8, IL-6, and IL-2 .

Molecular Mechanism

Ticagrelor Sulfoxide exerts its effects at the molecular level through several mechanisms. It inhibits the degradation of IKBα and phosphorylation of p65, preventing p65 from entering the nucleus . It also inhibits adenosine absorption into cells through equilibrative nucleoside transporter 1 (ENT1), which increases the concentration in the blood and subsequently increases the protection of the heart muscle by adenosine .

Temporal Effects in Laboratory Settings

Ticagrelor Sulfoxide exhibits a rapid onset and potent effects . It is rapidly absorbed by the body after oral administration . It also causes adverse reactions such as bleeding tendency, dyspnea, ventricular pause, gout, kidney damage, and thrombotic thrombocytopenic purpura in clinical treatment .

Dosage Effects in Animal Models

In animal models, the effects of Ticagrelor Sulfoxide vary with different dosages . It has been shown to augment reactive hyperemia after left anterior descending (LAD) occlusion, as well as augment intracoronary adenosine-induced increases in LAD blood flow .

Metabolic Pathways

Ticagrelor Sulfoxide is involved in several metabolic pathways. It is metabolized mainly by CYP3A4 . It also inhibits adenosine absorption of adenosine into cells through ENT1, which increases the concentration in the blood .

Transport and Distribution

Ticagrelor Sulfoxide is highly bound to plasma proteins (more than 99.8%) and largely restricted to the plasma space . It does not require metabolic activation and binds rapidly and reversibly to the P2Y12 receptor .

Subcellular Localization

The subcellular localization of Ticagrelor Sulfoxide is primarily at the P2Y12 receptors on platelets . It binds rapidly and reversibly to these receptors, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation .

Propiedades

IUPAC Name |

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N6O5S/c1-2-7-37(35)23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(36-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+,37?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFXDCXSENDSIK-LJCGIFJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)C1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCS(=O)C1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N6O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

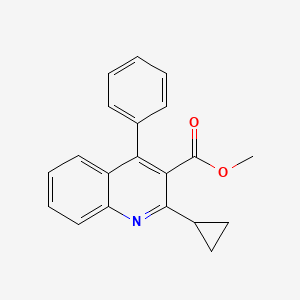

![(2R)-2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B565794.png)

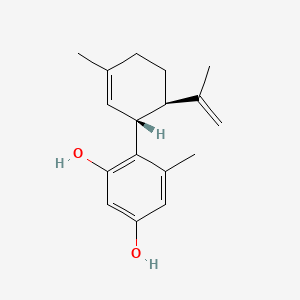

![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)

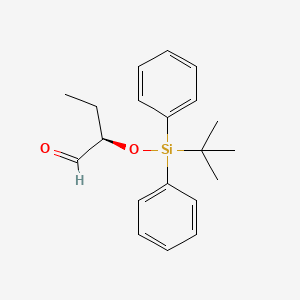

![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B565809.png)